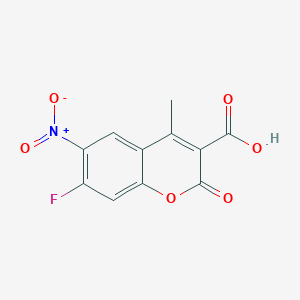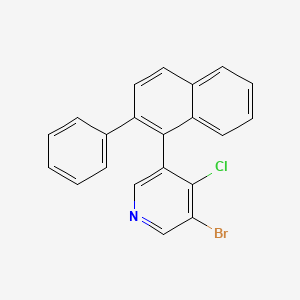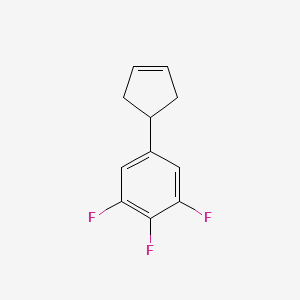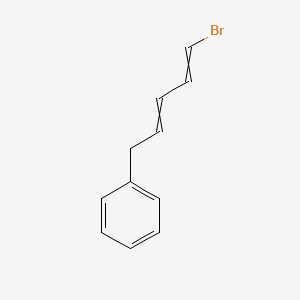![molecular formula C28H36N2O2 B15167168 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol CAS No. 649767-97-5](/img/structure/B15167168.png)
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes two tert-butylphenyl groups attached to a benzene-1,3-diol core via amino linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzylamine with 4,6-dichlororesorcinol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tert-butylphenyl groups may also contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the hydroxyl and amino groups.
4-tert-Butylphenylacetylene: Contains a tert-butylphenyl group but differs in its alkyne functionality.
4-tert-Butylphenylboronic acid: Contains a tert-butylphenyl group but differs in its boronic acid functionality.
Uniqueness
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol is unique due to its combination of hydroxyl, amino, and tert-butylphenyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
649767-97-5 |
|---|---|
Molekularformel |
C28H36N2O2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
4,6-bis[(4-tert-butylphenyl)methylamino]benzene-1,3-diol |
InChI |
InChI=1S/C28H36N2O2/c1-27(2,3)21-11-7-19(8-12-21)17-29-23-15-24(26(32)16-25(23)31)30-18-20-9-13-22(14-10-20)28(4,5)6/h7-16,29-32H,17-18H2,1-6H3 |
InChI-Schlüssel |
BBCSCECODRCCBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2O)O)NCC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)


![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)

![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)



![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
